molecular formula C12H11N3 B1598969 9H-carbazole-2,7-diamine CAS No. 6402-13-7

9H-carbazole-2,7-diamine

Cat. No. B1598969
CAS RN: 6402-13-7
M. Wt: 197.24 g/mol
InChI Key: GODIISWDNKKITG-UHFFFAOYSA-N
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Description

9H-carbazole-2,7-diamine , also known by its chemical formula C₁₂H₁₁N₃ , is a heterocyclic organic compound. It belongs to the carbazole family and features a fused aromatic ring system. The compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of 9H-carbazole-2,7-diamine involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes. Notably, the Pd-catalyzed amination of carbazoles has been employed to access this diamine derivative. Further investigations into efficient and scalable synthetic pathways are warranted.



Molecular Structure Analysis

The molecular structure of 9H-carbazole-2,7-diamine consists of a carbazole core with amino groups at positions 2 and 7. The nitrogen atoms in the amino groups contribute to its basicity and reactivity. The planar aromatic system allows for π-conjugation, influencing its electronic properties.



Chemical Reactions Analysis


  • Amination Reactions : 9H-carbazole-2,7-diamine can undergo nucleophilic substitution reactions, leading to the introduction of various functional groups.

  • Oxidation and Reduction : The amino groups can be oxidized to imines or reduced to secondary amines.

  • Condensation Reactions : The diamine can participate in condensation reactions to form polymers or other derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 197°C .

  • Solubility : Moderately soluble in organic solvents.

  • Color : Typically pale yellow to brown.


Scientific Research Applications

Synthesis and Memory Characteristics in Polymer Sciences

9H-carbazole-2,7-diamine derivatives have shown significant applications in polymer sciences. Asymmetrical carbazole-based diamines have been used to synthesize novel soluble aromatic polyimides. These polymers exhibit excellent organosolubility and high thermal stability, making them suitable for resistive switching devices with memory capabilities (Zhao et al., 2016).

Development of Fluorescent Probes

Carbazole derivatives have been explored for the development of selective fluorescent probes. For instance, a novel carbazole derivative has been synthesized for detecting chromium(III) ions, demonstrating rapid, selective, and sensitive response characteristics (Zhang et al., 2013).

Antimicrobial and Antifungal Applications

9H-carbazole derivatives have been investigated for their antimicrobial and antifungal activities. Newly synthesized heterocyclic derivatives of 9H-carbazole have shown promising results as antimicrobial agents (Salih et al., 2016).

Electrochemical Synthesis and Polymer Development

Electrochemical synthesis of conjugated polymers based on carbazole and other units has been studied. These polymers display varying optical and electrochemical properties, indicating potential applications in electronic and optoelectronic devices (Oguztürk et al., 2015).

Development of Electroluminescent Devices

Carbazole derivatives have been utilized in the synthesis of materials for blue light-emitting diodes. The resulting compounds show properties suitable for use in deep-blue electroluminescent devices, highlighting their potential in display technologies (Kumar et al., 2016).

Safety And Hazards


  • Toxicity : While specific toxicity data are limited, handle with care.

  • Handling Precautions : Use appropriate protective equipment and work in a well-ventilated area.


Future Directions


  • Functional Materials : Investigate its applications in organic electronics, sensors, and optoelectronic devices.

  • Biological Studies : Explore its potential as a drug candidate or probe for biological systems.

  • Green Synthesis : Develop eco-friendly synthetic routes.


properties

IUPAC Name

9H-carbazole-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODIISWDNKKITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402779
Record name 9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-carbazole-2,7-diamine

CAS RN

6402-13-7
Record name 2,7-Diaminocarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6402-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 3 (6.00 g, 23.3 mmol) in a mixture of acetic acid (200 mL) and hydrochloric acid (35 mL) was added 44.3 g (0.024 mol, Aldrich Co.) of tin(II) chloride. The mixture was refluxed for 24 h under argon. After cooling, the precipitate was separated from the solvent by filtration and washed several times with cold acetic acid. The resulting diammonium salt was dissolved in water followed by addition of an aqueous solution of sodium hydroxide until the pH was around 10. The precipitate was collect by filtration and dried under vacuum. Recristallization in ethanol afforded 3.60 g of the title product as a shiny gray solid. M.P. 248° C. (dec.). (Yield: 78%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
J Li, R Liu, Z Zhao, Z Zhou - Journal of Materials Science: Materials in …, 2014 - Springer
Two 2,7-carbazole based low molecular weight derivatives, 9-hexyl-N 2 ,N 2 ,N 7 ,N 7 -tetraphenyl-carbazole-2,7-diamine (TPCA) and 9′-hexyl-9′H-9,2′:7′,9″-tercarbazole (HTC)…
Number of citations: 5 link.springer.com
JY Shen, XL Yang, TH Huang, JT Lin… - Advanced functional …, 2007 - Wiley Online Library
A series of 2,7‐disubstituted carbazole (2,7‐carb) derivatives incorporating arylamines at the 2 and 7 positions are synthesized via palladium‐catalyzed C–N or C–C bond formation. …
Number of citations: 115 onlinelibrary.wiley.com
T Michinobu, H Kumazawa, E Otsuki… - Journal of Polymer …, 2009 - Wiley Online Library
A novel class of carbazole polymers, nitrogen‐linked poly(2,7‐carbazole)s, was synthesized by polycondensation between two bifunctional monomers using the palladium‐catalyzed …
Number of citations: 51 onlinelibrary.wiley.com
A Magomedov, S Paek, P Gratia… - Advanced Functional …, 2018 - Wiley Online Library
A series of new branched hole transporting materials (HTMs) containing two diphenylamine‐substituted carbazole fragments linked by a nonconjugated methylenebenzene unit is …
Number of citations: 108 onlinelibrary.wiley.com
K Panthi, PZ El-Khoury, AN Tarnovsky, TH Kinstle - Tetrahedron, 2010 - Elsevier
The design, synthesis, and electronic spectra of a novel series of organic diphenylamine donor-carbazole linker-based donor–acceptor compounds are reported. The low-lying …
Number of citations: 19 www.sciencedirect.com
BW Kim, H Lee, G Keum, BM Kim - Bioorganic & Medicinal Chemistry …, 2021 - Elsevier
We discovered that 2,7-diaminofluorene or 2,7-diaminocarbazole moiety can be employed as a core structure of highly effective NS5A inhibitors that are connected through amide …
Number of citations: 1 www.sciencedirect.com
S Su, P Lv, M Hu, Y Zhang, H Yin, Y Zhu… - Materials Chemistry …, 2023 - pubs.rsc.org
To date, the most efficient metal halide perovskite solar cells employ an n–i–p architecture that uses a 2,2,7′,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-…
Number of citations: 2 pubs.rsc.org
L Lan, X Deng, J Zhang, J Luo, AKY Jen - Polymer Chemistry, 2020 - pubs.rsc.org
An efficient post-functionalization protocol of the Mitsunobu reaction between a commercial reactive polymer of poly(4-vinylphenol) (PVP) and 9-(2-hydroxylethyl)-N,N,N,N-tetrakis(4-…
Number of citations: 4 pubs.rsc.org
L Gao, TH Schloemer, F Zhang, X Chen… - ACS Applied Energy …, 2020 - ACS Publications
As organic–inorganic halide perovskite solar cells (PSCs) near commercialization, stability challenges during real-world conditions, such as durability at elevated temperatures, still …
Number of citations: 43 pubs.acs.org
TH Schloemer, TS Gehan, JA Christians… - ACS Energy …, 2019 - ACS Publications
With metal halide perovskite solar cells (PSCs) now reaching device efficiencies >23%, more emphasis must now shift toward addressing their device stability. Recently, a triarylamine-…
Number of citations: 72 pubs.acs.org

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